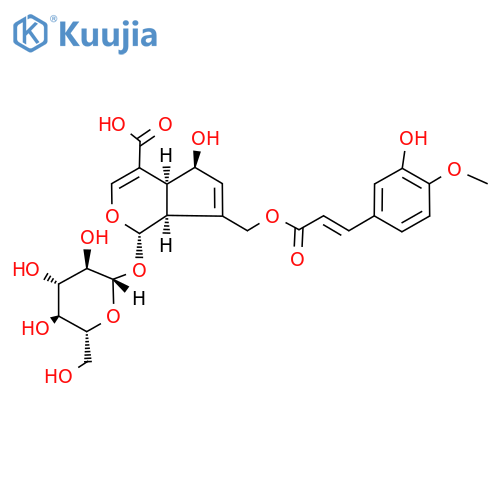

Cas no 1428268-72-7 (10-O-trans-p-Feruloylscandoside)

1428268-72-7 structure

商品名:10-O-trans-p-Feruloylscandoside

CAS番号:1428268-72-7

MF:C26H30O14

メガワット:566.5080

CID:5077847

10-O-trans-p-Feruloylscandoside 化学的及び物理的性質

名前と識別子

-

- (1S,4aS,5S,7aS)-1-(β-D-Glucopyranosyloxy)-1,4a,5,7a-tetrahydro-5-hydroxy-7-[[[(2E)-3-(3-hydroxy-4-methoxyphenyl)-1-oxo-2-propen-1-yl]oxy]methyl]cyclopenta[c]pyran-4-carboxylic acid

- 10-O-trans-p-Feruloylscandoside

-

- インチ: 1S/C26H30O14/c1-36-16-6-11(2-4-14(16)28)3-5-18(30)37-9-12-7-15(29)20-13(24(34)35)10-38-25(19(12)20)40-26-23(33)22(32)21(31)17(8-27)39-26/h2-7,10,15,17,19-23,25-29,31-33H,8-9H2,1H3,(H,34,35)/b5-3+/t15-,17-,19-,20+,21-,22+,23-,25+,26+/m1/s1

- InChIKey: KUXQVYZFGZMYDL-UGMRMKFXSA-N

- ほほえんだ: O([C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])[C@@]1([H])[C@]2([H])C(C([H])([H])OC(/C(/[H])=C(\[H])/C3C([H])=C([H])C(=C(C=3[H])OC([H])([H])[H])O[H])=O)=C([H])[C@]([H])([C@]2([H])C(C(=O)O[H])=C([H])O1)O[H]

計算された属性

- 水素結合ドナー数: 7

- 水素結合受容体数: 14

- 重原子数: 40

- 回転可能化学結合数: 10

- 複雑さ: 1010

- 疎水性パラメータ計算基準値(XlogP): -1.5

- トポロジー分子極性表面積: 222

10-O-trans-p-Feruloylscandoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemFaces | CFN95392-10mg |

10-O-trans-p-Feruloylscandoside |

1428268-72-7 | >=98% | 10mg |

$318 | 2023-09-19 |

10-O-trans-p-Feruloylscandoside 関連文献

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

1428268-72-7 (10-O-trans-p-Feruloylscandoside) 関連製品

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

(CAS:1428268-72-7)10-O-trans-p-Feruloylscandoside

清らかである:≥98%

はかる:5mg/20mg/50mg

価格 ($):問い合わせ